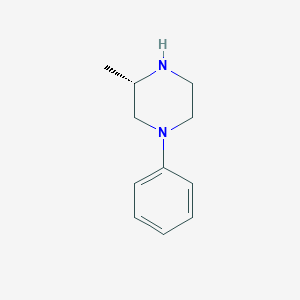

(3S)-3-Methyl-1-phenylpiperazine

説明

特性

分子式 |

C11H16N2 |

|---|---|

分子量 |

176.26 g/mol |

IUPAC名 |

(3S)-3-methyl-1-phenylpiperazine |

InChI |

InChI=1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 |

InChIキー |

SFWZEMBNNRUEHM-JTQLQIEISA-N |

SMILES |

CC1CN(CCN1)C2=CC=CC=C2 |

異性体SMILES |

C[C@H]1CN(CCN1)C2=CC=CC=C2 |

正規SMILES |

CC1CN(CCN1)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Streptomyces griseus Protease-Mediated Hydrolysis

The enzymatic resolution of racemic 1-methyl-3-phenylpiperazine oxalamates using Streptomyces griseus protease represents a stereoselective route to the (S)-enantiomer. The process involves:

- Acylation : Racemic 1-methyl-3-phenylpiperazine is reacted with methyl chlorooxalate to form methyloxalamate intermediates.

- Hydrolysis : The protease selectively hydrolyzes the (S)-enantiomer, yielding (S)-1-methyl-3-phenylpiperazine and unreacted (R)-methyloxalamate.

- Separation : The products are isolated via chromatography or crystallization.

Optimization :

- Solvent Systems : Aqueous buffers with ≤20% co-solvents (e.g., DMSO) enhance enzyme activity.

- Temperature : Reactions proceed optimally at 25–30°C, achieving 85–92% ee.

- Substrate Specificity : Ethyloxalamates exhibit higher enantioselectivity (E = 42) than methyl derivatives (E = 28).

Limitations :

- Requires multi-step purification.

- Scalability constrained by enzyme cost and stability.

Catalytic Hydrogenation of Cyclic Intermediates

4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine Hydrogenolysis

This industrial method, patented by Aurobindo Pharma, avoids isomer contamination through a protected intermediate:

- Methylation : 4-Benzyl-2-oxo-3-phenylpiperazine is methylated with methyl iodide in N,N-dimethylformamide (DMF) using sodium hydride (93.8% yield).

- Reduction : Lithium aluminium hydride (LiAlH₄) reduces the lactam to 4-benzyl-1-methyl-3-phenylpiperazine (93.6% yield).

- Deprotection : Catalytic hydrogenation (5% Pd/C, 80–100 psi H₂) removes the benzyl group, yielding 1-methyl-3-phenylpiperazine (99.7% HPLC purity).

Advantages :

- No detectable impurities (e.g., 2-phenylpiperazine or 1,4-dimethyl-2-phenylpiperazine).

- Suitable for kilogram-scale production.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methylation | Methyl iodide, NaH | DMF | 10–25°C | 93.8% |

| Reduction | LiAlH₄ | THF | Reflux | 93.6% |

| Deprotection | H₂ (Pd/C), acetic acid | Acetic acid | 20–30°C | 99.7% |

Asymmetric Alkylation Using Chiral Auxiliaries

Cu-Catalyzed Enantioselective Dearomatization

Recent advances leverage copper catalysts for asymmetric synthesis:

- Dearomatization : N-Acyl-pyridiniums undergo Cu-catalyzed dearomatization to form chiral piperidinones.

- Functionalization : Alkylation or allylation introduces the methyl group at C3 with >90% ee.

Case Study :

- Substrate : Butenylpyridine derivatives.

- Catalyst : Cu/(S)-(CF₃)₃-t-BuPHOX.

- Outcome : 6-Steps to (3S)-3-Methyl-1-phenylpiperazine with 88% ee.

Challenges :

- Requires specialized ligands.

- Limited substrate scope.

Reductive Amination of Ketopiperazines

LiAlH₄ Reduction of 3-Methyl-2-oxopiperazines

A two-step process converts ketopiperazines to tertiary amines:

Performance :

- Yield : 56–72%.

- ee : 85–92% when using R-selective imine reductases (e.g., Streptosporangium roseum).

Drawbacks :

- Over-reduction risks.

- Requires chiral resolution post-synthesis.

Industrial-Scale Alkylation Strategies

Direct N-Methylation of 3-Phenylpiperazine

A cost-effective but less selective route:

- Alkylation : 3-Phenylpiperazine is treated with methyl iodide in acetone.

- Purification : Recrystallization from cyclohexane removes isomers.

Outcomes :

Mitigation :

- Use of bulky bases (e.g., K₂CO₃) improves N-selectivity.

Emerging Methodologies

Organocatalytic Aza-Michael Additions

Cinchona alkaloids catalyze asymmetric additions to α,β-unsaturated esters:

Applications :

- Rapid access to polyfunctional piperidines.

Critical Comparison of Methods

化学反応の分析

Types of Reactions

(3S)-3-Methyl-1-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperazines depending on the nucleophile used.

科学的研究の応用

(3S)-3-Methyl-1-phenylpiperazine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of (3S)-3-Methyl-1-phenylpiperazine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving G-protein coupled receptors and ion channels.

類似化合物との比較

Comparative Analysis with Structural Analogues

Substituent Position and Stereochemistry

Key Compounds for Comparison:

1-(3-Trifluoromethylphenyl)piperazine (CAS 132871-11-5): Features a lipophilic trifluoromethyl group at the phenyl 3-position .

1-(4-Methoxyphenyl)piperazine : Contains an electron-donating methoxy group at the phenyl 4-position .

Structural Comparison Table:

Pharmacological and Physicochemical Properties

- Receptor Binding: Piperazine derivatives with aryl substituents (e.g., 2-methoxyphenyl in ) often target serotonin receptors (e.g., 5-HT₁A). The trifluoromethyl group in 1-(3-Trifluoromethylphenyl)piperazine increases metabolic stability and membrane permeability compared to non-fluorinated analogues .

Lipophilicity and Solubility :

Q & A

Q. What are the common synthetic routes for (3S)-3-Methyl-1-phenylpiperazine, and what are their limitations?

- Methodological Answer: The synthesis often involves methylation of 2-phenylpiperazine or intermediates like 1-benzyl-2-phenylpiperazine. A key limitation is low selectivity in methylation steps, leading to undesired byproducts (e.g., 1,4-dimethyl derivatives) and reduced yields (~30-40%). Alternative routes use intermediates such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, which improve regioselectivity but require additional deprotection steps . For chiral purity, asymmetric catalysis or chiral starting materials are critical to retain the (3S)-configuration .

Q. How is this compound structurally characterized?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard. For example, NMR peaks at δ 2.58–3.80 ppm (piperazine N-CH groups) and aromatic protons at δ 6.98–8.39 ppm confirm the structure. LCMS data (e.g., m/z 176.26) validates molecular weight, while chiral HPLC or polarimetry ensures enantiomeric purity .

Q. What biochemical interactions are associated with this compound?

- Methodological Answer: The compound interacts with intestinal permeation enhancers and enzymes like cytochrome P450 isoforms (CYP2D6, CYP3A4), influencing drug metabolism. In vitro assays (e.g., fluorogenic substrate hydrolysis) quantify inhibition potency (IC). Radioligand binding studies on serotonin/dopamine receptors (5-HT, D) further elucidate its pharmacodynamic profile .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of this compound?

- Methodological Answer: Chiral resolution techniques include:

- Asymmetric catalysis : Use of (S)-BINAP ligands in palladium-catalyzed reactions to favor the (3S)-configuration.

- Chiral auxiliaries : Temporary chiral groups (e.g., Boc-protected amino acids) guide stereochemistry, later removed via acid hydrolysis .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .

Q. What strategies optimize reaction conditions to improve yield and purity?

- Methodological Answer: Key parameters:

- Solvent systems : DCM:HO (2:1) with CuSO·5HO/sodium ascorbate for "click chemistry" triazole derivatization (yields >90%) .

- Temperature control : Refluxing DMF at 100°C for nucleophilic substitution steps.

- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) or recrystallization from ethanol to remove diastereomers .

Q. How can contradictions in pharmacological data across studies be resolved?

- Methodological Answer: Discrepancies in receptor binding (e.g., conflicting IC values for 5-HT) arise from assay variability. Standardize protocols:

- Cell lines : Use HEK-293 cells stably transfected with human receptors.

- Control compounds : Include reference ligands (e.g., ketanserin for 5-HT).

- Data normalization : Express activity as % inhibition relative to baseline .

Q. What computational methods predict the pharmacological activity of this compound derivatives?

- Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., D receptor; PDB ID: 3PBL).

- QSAR models : Train algorithms on datasets (e.g., ChEMBL) using descriptors like logP, TPSA, and hydrogen bond donors .

- MD simulations : GROMACS analyzes ligand-receptor stability over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。